molecular formula C18H17N3O3 B3809303 6-{[4-(1-pyrrolidinylcarbonyl)-1,3-oxazol-2-yl]methoxy}quinoline

6-{[4-(1-pyrrolidinylcarbonyl)-1,3-oxazol-2-yl]methoxy}quinoline

Cat. No. B3809303
M. Wt: 323.3 g/mol
InChI Key: MLUMCTGQAMQKHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-{[4-(1-pyrrolidinylcarbonyl)-1,3-oxazol-2-yl]methoxy}quinoline, also known as PQT-12, is a synthetic compound that has been the focus of recent scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 6-{[4-(1-pyrrolidinylcarbonyl)-1,3-oxazol-2-yl]methoxy}quinoline is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. 6-{[4-(1-pyrrolidinylcarbonyl)-1,3-oxazol-2-yl]methoxy}quinoline has been shown to bind to DNA and disrupt its structure, leading to cell death.
Biochemical and Physiological Effects
6-{[4-(1-pyrrolidinylcarbonyl)-1,3-oxazol-2-yl]methoxy}quinoline has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 6-{[4-(1-pyrrolidinylcarbonyl)-1,3-oxazol-2-yl]methoxy}quinoline has also been found to inhibit the activity of several enzymes involved in DNA synthesis and repair, including topoisomerase II and DNA polymerase.

Advantages and Limitations for Lab Experiments

One advantage of 6-{[4-(1-pyrrolidinylcarbonyl)-1,3-oxazol-2-yl]methoxy}quinoline is its potent activity against cancer cells and pathogenic bacteria and fungi. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in clinical settings.

Future Directions

For research on 6-{[4-(1-pyrrolidinylcarbonyl)-1,3-oxazol-2-yl]methoxy}quinoline include further studies on its mechanism of action, as well as its potential applications in other fields, such as agriculture and biotechnology. Additionally, research could focus on optimizing the synthesis method of 6-{[4-(1-pyrrolidinylcarbonyl)-1,3-oxazol-2-yl]methoxy}quinoline to improve its yield and purity.

Scientific Research Applications

6-{[4-(1-pyrrolidinylcarbonyl)-1,3-oxazol-2-yl]methoxy}quinoline has been studied for its potential applications in cancer treatment, as well as its antimicrobial and antifungal properties. In one study, 6-{[4-(1-pyrrolidinylcarbonyl)-1,3-oxazol-2-yl]methoxy}quinoline was found to inhibit the growth of several cancer cell lines, including breast, colon, and lung cancer cells. Another study showed that 6-{[4-(1-pyrrolidinylcarbonyl)-1,3-oxazol-2-yl]methoxy}quinoline exhibited potent activity against several pathogenic bacteria and fungi, including Staphylococcus aureus and Candida albicans.

properties

IUPAC Name

pyrrolidin-1-yl-[2-(quinolin-6-yloxymethyl)-1,3-oxazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c22-18(21-8-1-2-9-21)16-11-24-17(20-16)12-23-14-5-6-15-13(10-14)4-3-7-19-15/h3-7,10-11H,1-2,8-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLUMCTGQAMQKHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=COC(=N2)COC3=CC4=C(C=C3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.